Cas no 898788-99-3 (2',6'-Dichloro-3-phenylpropiophenone)

2',6'-Dichloro-3-phenylpropiophenone is a chlorinated aromatic ketone compound with potential applications in pharmaceutical and organic synthesis. Its distinctive structural features, including the dichloro-substituted phenyl ring and propiophenone backbone, make it a valuable intermediate for constructing complex molecules. The electron-withdrawing chlorine substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the phenylpropiophenone moiety offers versatility in further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for targeted modifications. High purity grades ensure consistent performance in synthetic applications. Proper handling is advised due to its reactive functional groups.
2',6'-Dichloro-3-phenylpropiophenone structure
898788-99-3 structure
Product name:2',6'-Dichloro-3-phenylpropiophenone
CAS No:898788-99-3
MF:C15H12OCl2
Molecular Weight:279.16118
CID:873890
PubChem ID:24725606

2',6'-Dichloro-3-phenylpropiophenone 化学的及び物理的性質

名前と識別子

    • 1-(2,6-dichlorophenyl)-3-phenylpropan-1-one
    • 2',6'-DICHLORO-3-PHENYLPROPIOPHENONE
    • AKOS016020981
    • 898788-99-3
    • DTXSID60644000
    • MFCD08064123
    • 2',6'-Dichloro-3-phenylpropiophenone
    • MDL: MFCD08064123
    • インチ: InChI=1S/C15H12Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
    • InChIKey: LDYWKNYRHAYWKQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl

計算された属性

  • 精确分子量: 278.02700
  • 同位素质量: 278.0265204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 4.80890

2',6'-Dichloro-3-phenylpropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
205612-1g
2',6'-dichloro-3-phenylpropiophenone
898788-99-3 97%
1g
£540.00 2022-03-01
Fluorochem
205612-2g
2',6'-dichloro-3-phenylpropiophenone
898788-99-3 97%
2g
£1013.00 2022-03-01
Fluorochem
205612-5g
2',6'-dichloro-3-phenylpropiophenone
898788-99-3 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AH88973-2g
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3 97%
2g
$1169.00 2024-04-19
A2B Chem LLC
AH88973-1g
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3 97%
1g
$644.00 2024-04-19
A2B Chem LLC
AH88973-5g
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3 97%
5g
$2291.00 2024-04-19
TRC
D083535-250mg
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3
250mg
$ 440.00 2022-06-06
TRC
D083535-500mg
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3
500mg
$ 735.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1782542-1g
2',6'-Dichloro-3-phenylpropiophenone
898788-99-3 98%
1g
¥23562.00 2024-04-26

2',6'-Dichloro-3-phenylpropiophenone 関連文献

2',6'-Dichloro-3-phenylpropiophenoneに関する追加情報

Introduction to 2',6'-Dichloro-3-phenylpropiophenone (CAS No. 898788-99-3) in Modern Chemical Research

2',6'-Dichloro-3-phenylpropiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898788-99-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its dichloro and phenyl substituents on a propiophenone backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a conjugated system with electron-withdrawing chloro groups, contributes to its reactivity and potential applications in various synthetic pathways.

The dichloro substitution pattern on the aromatic ring enhances the electrophilicity of the molecule, making it particularly useful in cross-coupling reactions and as a precursor for more complex heterocyclic structures. The phenyl group, on the other hand, introduces steric and electronic effects that can be leveraged to fine-tune the reactivity and selectivity of subsequent chemical transformations. These features have positioned 2',6'-Dichloro-3-phenylpropiophenone as a key building block in the synthesis of biologically active molecules.

In recent years, advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel pharmaceuticals. For instance, researchers have utilized 2',6'-Dichloro-3-phenylpropiophenone as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ability to functionalize the molecule at multiple sites allows for the creation of derivatives with enhanced pharmacological properties. This flexibility has been particularly valuable in drug discovery programs aimed at targeting specific disease pathways.

The agrochemical sector has also benefited from the use of 2',6'-Dichloro-3-phenylpropiophenone. Its structural motifs are found in several herbicides and fungicides that have demonstrated efficacy in controlling resistant weed species. The dichloro group plays a crucial role in stabilizing the active form of these compounds, while the phenyl ring contributes to their binding affinity to biological targets. Such applications underscore the compound's significance beyond pharmaceuticals, reinforcing its role as a versatile intermediate.

Recent studies have further explored the mechanistic aspects of reactions involving 2',6'-Dichloro-3-phenylpropiophenone. Researchers have employed computational chemistry techniques to predict reaction outcomes and optimize synthetic routes. These efforts have led to more efficient protocols for producing complex derivatives, reducing waste and improving yields. The integration of machine learning models has also enabled faster screening of potential applications, accelerating the discovery process.

The compound's stability under various conditions has been another area of interest. Investigations have shown that 2',6'-Dichloro-3-phenylpropiophenone remains stable under inert atmospheres, making it suitable for long-term storage and transport without degradation. This stability is critical for industrial-scale applications where consistency and reliability are paramount. Additionally, its solubility profile in common organic solvents facilitates its use in diverse reaction media.

In conclusion, 2',6'-Dichloro-3-phenylpropiophenone (CAS No. 898788-99-3) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features enable versatile applications, while ongoing research continues to uncover new possibilities for its use. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.

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